molecular formula C10H13NO2 B12594445 1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione CAS No. 651043-86-6

1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B12594445
CAS No.: 651043-86-6
M. Wt: 179.22 g/mol
InChI Key: VNGFSDYEQDSZOC-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with but-3-en-1-yl and two methyl groups at positions 3 and 4. The presence of the but-3-en-1-yl group introduces an unsaturated side chain, making this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrole-2,5-dione with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.

    Substitution: The but-3-en-1-yl group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives with additional oxygen functionalities.

    Reduction: Reduced pyrrole derivatives with hydrogenated side chains.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    But-3-en-1-yl benzoate: Similar in structure due to the presence of the but-3-en-1-yl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Shares structural similarities with the but-3-en-1-yl group and pyrrole ring.

Uniqueness

1-(But-3-en-1-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The combination of the but-3-en-1-yl group and the dimethyl substitutions makes it a versatile compound for various applications.

Properties

CAS No.

651043-86-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-but-3-enyl-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C10H13NO2/c1-4-5-6-11-9(12)7(2)8(3)10(11)13/h4H,1,5-6H2,2-3H3

InChI Key

VNGFSDYEQDSZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCC=C)C

Origin of Product

United States

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